12-Azido-1-dodecanamine
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Overview
Description
12-Azido-1-dodecanamine: is an organic compound with the molecular formula C12H26N4 . It is characterized by the presence of an azido group (-N3) attached to the twelfth carbon of a dodecane chain, with an amine group (-NH2) at the first carbon. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-1-dodecanamine typically involves the following steps:
Starting Material: The synthesis begins with 1-dodecanamine.
Azidation: The primary amine group of 1-dodecanamine is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 12-Azido-1-dodecanamine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for azidation reactions.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Substituted Amines: Formed through substitution reactions.
Scientific Research Applications
12-Azido-1-dodecanamine has several applications in scientific research, including:
Organic Synthesis: Used as a building block for synthesizing various heterocycles and other complex molecules.
Bioconjugation: Used in click chemistry for bioconjugation applications.
Material Science: Used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 12-Azido-1-dodecanamine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
1-Azidododecane: Similar structure but lacks the amine group.
12-Azidododecan-1-ol: Similar structure but has a hydroxyl group instead of an amine group.
Uniqueness: 12-Azido-1-dodecanamine is unique due to the presence of both an azido group and an amine group, making it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
12-azidododecan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c13-11-9-7-5-3-1-2-4-6-8-10-12-15-16-14/h1-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWGOPTYQFQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN=[N+]=[N-])CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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